molecular formula C30H21NS3 B169270 Tris[4-(2-thienyl)phenyl]amine CAS No. 142807-63-4

Tris[4-(2-thienyl)phenyl]amine

Cat. No. B169270
M. Wt: 491.7 g/mol
InChI Key: DXPFPUHRRPAXAO-UHFFFAOYSA-N
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Description

Tris[4-(2-thienyl)phenyl]amine is an isotropic organic semiconductor used in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). It is soluble in a variety of organic solvents and can be used in the fabrication of heterojunction solar cells .


Synthesis Analysis

The synthesis of Tris[4-(2-thienyl)phenyl]amine-based conjugated microporous polymers has been achieved through direct arylation polymerization . Another method involves a two-flask synthesis from triphenylamine, which is more efficient and yields higher results than the direct one-flask threefold Vilsmeier-Haack formylation .


Molecular Structure Analysis

The molecular structure of Tris[4-(2-thienyl)phenyl]amine has been analyzed using various techniques such as potential energy surface scan, optimized structure, vibrational spectra, electronic band structure, and molecular electrostatic potential surface .


Chemical Reactions Analysis

Tris[4-(2-thienyl)phenyl]amine-containing copolymers have been deposited on indium tin oxide (ITO) surfaces using electrochemical polymerization . The copolymers exhibit distinct electrochromic properties .


Physical And Chemical Properties Analysis

Tris[4-(2-thienyl)phenyl]amine exhibits a normal dispersion behavior in the visible region. It is suitable for optoelectronic devices and applications such as metal–organic semiconductor diodes due to its appropriate properties .

Scientific Research Applications

High-Contrast Electrochromic Devices

  • Scientific Field: Material Science
  • Application Summary: Tris[4-(2-thienyl)phenyl]amine-containing copolymers are used as promising anodic layers in high-contrast electrochromic devices .
  • Methods of Application: These copolymers were deposited on indium tin oxide (ITO) surfaces using electrochemical polymerization . The color changes of the films were investigated using spectroelectrochemical characterizations .
  • Results: The P(TTPA-co-DIT) film displayed more color changes than the P(TTPA-co-BDTA) film . The maximum coloration efficiency (η) of P(TTPA-co-DIT) and P(TTPA-co-BDTA) films were calculated to be 181.9 cm²·C⁻¹ at 1042 nm and 217.8 cm²·C⁻¹ at 1096 nm, respectively .

OLEDs and Organic Solar Cells

  • Scientific Field: Optoelectronics
  • Application Summary: Tris[4-(2-thienyl)phenyl]amine finds application in organic light-emitting diodes (OLEDs) and organic solar cells .
  • Methods of Application: The specific methods of application in OLEDs and organic solar cells are not provided in the source .
  • Results: The specific results or outcomes obtained in OLEDs and organic solar cells are not provided in the source .

Covalent Organic Frameworks (COFs)

  • Scientific Field: Material Science
  • Application Summary: Tris[4-(2-thienyl)phenyl]amine is used in covalent organic frameworks (COFs) .
  • Methods of Application: The specific methods of application in COFs are not provided in the source .
  • Results: The specific results or outcomes obtained in COFs are not provided in the source .

Future Directions

Future research directions include the investigation of Tris[4-(2-thienyl)phenyl]amine-containing copolymers as promising anodic layers in high-contrast electrochromic devices . Other studies focus on the use of Tris[4-(2-thienyl)phenyl]amine for selectively sensing picric acid .

properties

IUPAC Name

4-thiophen-2-yl-N,N-bis(4-thiophen-2-ylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H21NS3/c1-4-28(32-19-1)22-7-13-25(14-8-22)31(26-15-9-23(10-16-26)29-5-2-20-33-29)27-17-11-24(12-18-27)30-6-3-21-34-30/h1-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPFPUHRRPAXAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CS4)C5=CC=C(C=C5)C6=CC=CS6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H21NS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

142807-64-5
Record name Benzenamine, 4-(2-thienyl)-N,N-bis[4-(2-thienyl)phenyl]-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142807-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00571346
Record name 4-(Thiophen-2-yl)-N,N-bis[4-(thiophen-2-yl)phenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris[4-(2-thienyl)phenyl]amine

CAS RN

142807-63-4
Record name 4-(Thiophen-2-yl)-N,N-bis[4-(thiophen-2-yl)phenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

First, 1 g (2 mmol) of tris(4-bromophenyl)amine (Aldrich) was dissolved in 100 ml of toluene, and then 2.9 ml (4.5 eq.) of 2-tributylstannylthiophene and 27 mg (1.1%) of Pd(PPh3)4 were added thereto. The mixture was refluxed under a nitrogen atmosphere for 12 hours. The reaction mixture was allowed to cool to room temperature, washed with brine twice, and dried over MgSO4. After the solvent was evaporated, the obtained residue was washed with petroleum ether (PE), and dried, affording 0.87 g (yield: 85%) of tris[4-(2-thienyl)phenyl]amine as a pale yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step Two
Quantity
27 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
158
Citations
T Geng, Z Zhu, X Wang, H Xia, Y Wang, D Li - Sensors and Actuators B …, 2017 - Elsevier
Two thiophene-based and carbazole-based conjugated microporous polymers (PTPATTh and PTPATCz) with triphenylamine core structural monomers were synthesized via straight …
Number of citations: 46 www.sciencedirect.com
KK Kasem, JC Olsen, KM Baker, C Santucci, J Lalla… - Synthetic Metals, 2016 - Elsevier
An organic/inorganic interface (OII) assembly was created with poly(tris(4-(2-Thienyl)phenyl)amine) (PTTPA) and amorphous CdS nanoparticles by an occlusion-electrodeposition (OE) …
Number of citations: 9 www.sciencedirect.com
T Geng, G Chen, H Xia, W Zhang, Z Zhu… - Journal of Solid State …, 2018 - Elsevier
Poly{tris[4-(2-thienyl)phenyl]amine} (PTPATTh) and poly[tris(4-carbazoyl-9-yl phenyl)amine] (PTPATCz) are thiophene-based and carbazole-based conjugated microporous polymers …
Number of citations: 29 www.sciencedirect.com
X Cheng, J Zhao, Y Fu, C Cui… - Journal of The …, 2012 - iopscience.iop.org
A novel copolymer based on tris [4-(2-thienyl) phenyl] amine (TTPA) and 3, 4-ethylenedioxythiophene (EDOT) was electrochemically synthesized. Characterizations of the resulting …
Number of citations: 16 iopscience.iop.org
JI Sam, H Kageyama, S Nomura… - … Crystals and Liquid …, 1997 - Taylor & Francis
For the purpose of developing photo- and electro-active amorphous molecular materials, tris[4-(2-thienyl)phenyl]amine (TTPA) was synthesized and its molecular and crystal structures, …
Number of citations: 17 www.tandfonline.com
YX Zhang - Journal of Solid State Chemistry, 2023 - Elsevier
A new series of TPATTh-based CMPs have been synthesized via a readily synthetic scheme of C–H direct arylation polymerization (DAP) that involves thiophene-flanked arenes, tris[4-(…
Number of citations: 2 www.sciencedirect.com
TY Wu, YS Su, JC Chang - Coatings, 2018 - mdpi.com
Three dithienylpyrrole- and tris[4-(2-thienyl)phenyl]amine-containing copolymers (P(MPS-co-TTPA), P(MPO-co-TTPA), and P(ANIL-co-TTPA)) were deposited on indium tin oxide (ITO) …
Number of citations: 9 www.mdpi.com
H Kageyama, H Ohishi, M Tanaka… - IEEE Journal of …, 2010 - ieeexplore.ieee.org
A planar pn heterojunction organic photovoltaic (OPV) device using an amorphous molecular material with a high hole drift mobility of 1.1 × 10 -2 cm 2 /V·s at an electric field of 1.0 × 10 …
Number of citations: 5 ieeexplore.ieee.org
C Su, F Yang, Y Ye, L Xu, L Wang… - Journal of The …, 2013 - iopscience.iop.org
In this work, two poly [tris (thienylphenyl) amine] derivatives, poly [tris (4-(2-thienyl) phenyl) amine](PPT1N) and poly [4, 4', 4''-tris (bithienylphenyl) amine](PPT2N) are successfully …
Number of citations: 18 iopscience.iop.org
TY Wu, HH Chung - Polymers, 2016 - mdpi.com
Tris(4-(thiophen-2-yl)phenyl)amine- and dithienylpyrrole-based copolymers (P(TTPA-co-DIT) and P(TTPA-co-BDTA)) were electropolymerized on ITO electrode by applying constant …
Number of citations: 27 www.mdpi.com

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